methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate

Opioid receptor pharmacology Peptide SAR GPCR ligand design

Methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate (CAS 831191-82-3) is the methyl ester of 2,4-difluoro-L-phenylalanine, a chiral, non-proteinogenic amino acid derivative bearing two fluorine substituents at the 2- and 4-positions of the aromatic ring. With a molecular formula of C₁₀H₁₁F₂NO₂, a molecular weight of 215.20 g/mol, and a defined (S)-stereocenter, this compound serves as a versatile protected building block for solid-phase peptide synthesis (SPPS) and solution-phase medicinal chemistry.

Molecular Formula C10H11F2NO2
Molecular Weight 215.20
CAS No. 831191-82-3
Cat. No. B3286581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate
CAS831191-82-3
Molecular FormulaC10H11F2NO2
Molecular Weight215.20
Structural Identifiers
SMILESCOC(=O)C(CC1=C(C=C(C=C1)F)F)N
InChIInChI=1S/C10H11F2NO2/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12/h2-3,5,9H,4,13H2,1H3/t9-/m0/s1
InChIKeyWTDVYINTUREYJH-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate (CAS 831191-82-3): Chiral Fluorinated Amino Acid Ester for Peptide and Medicinal Chemistry


Methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate (CAS 831191-82-3) is the methyl ester of 2,4-difluoro-L-phenylalanine, a chiral, non-proteinogenic amino acid derivative bearing two fluorine substituents at the 2- and 4-positions of the aromatic ring [1]. With a molecular formula of C₁₀H₁₁F₂NO₂, a molecular weight of 215.20 g/mol, and a defined (S)-stereocenter, this compound serves as a versatile protected building block for solid-phase peptide synthesis (SPPS) and solution-phase medicinal chemistry . The 2,4-difluorophenyl motif has been incorporated into bioactive peptide ligands—including cyclic endomorphin-2 analogues and thrombin receptor-tethered peptides—where it modulates receptor binding affinity, selectivity, and pharmacokinetic properties relative to mono-fluorinated or non-fluorinated phenylalanine counterparts [2][3].

Why 4-Fluoro-, 3,4-Difluoro-, or Non-Fluorinated Phenylalanine Esters Cannot Substitute for Methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate


Fluorinated phenylalanine derivatives are not interchangeable; the number and regiochemistry of fluorine substituents on the aromatic ring critically determine receptor binding affinity, selectivity, and physicochemical properties [1]. In cyclic endomorphin-2 analogues, replacing 2,4-difluorophenylalanine (2,4-F₂-Phe) with 4-fluorophenylalanine (4-F-Phe) reduced MOP receptor binding affinity by approximately 2.3-fold in Tyr-containing scaffolds and altered DOP receptor engagement over 15-fold [2]. The 2,4-difluoro pattern also produces a distinct hydrophobicity profile compared to 4-F-Phe (Δ HPLC tR ≈ 3.1 min) and 4-CF₃-Phe (Δ tR ≈ 5.9 min), directly impacting peptide solubility and chromatographic behavior [2]. Furthermore, the methyl ester protecting group confers a LogP of ~1.71 versus ~1.25 for the free acid (2,4-difluoro-L-phenylalanine), enabling more efficient organic-phase handling during solution-phase coupling reactions . Simply substituting a different fluorination pattern or an unprotected acid would corrupt the SAR and synthetic workflow established for this specific building block.

Quantitative Differentiation Evidence: Methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate vs. Closest Fluorinated Phenylalanine Analogs


MOP Opioid Receptor Binding Affinity: 2,4-Difluoro-Phe Outperforms 4-Fluoro-Phe by ~2.3-Fold in Cyclic Pentapeptide Scaffolds

In a direct head-to-head comparison of cyclic endomorphin-2 analogues, the 2,4-difluorophenylalanine-containing peptide (Tyr-c[d-Lys-Phe-2,4-F-Phe-Asp]NH₂, compound 5) exhibited a MOP receptor binding IC₅₀ of 0.42 ± 0.06 nM, representing a 2.3-fold higher affinity than the 4-fluorophenylalanine counterpart (compound 4, IC₅₀ = 0.98 ± 0.06 nM). In the Dmt (2′,6′-dimethyltyrosine)-containing series, the advantage was maintained: the 2,4-F₂-Phe analogue (compound 11) gave IC₅₀ = 0.49 ± 0.06 nM vs. 0.61 ± 0.07 nM for 4-F-Phe (compound 10) [1].

Opioid receptor pharmacology Peptide SAR GPCR ligand design

DOP Opioid Receptor Selectivity: 2,4-Difluoro-Phe Imparts ~15-Fold Greater DOP Affinity Compared to 4-Fluoro-Phe

The most pronounced differentiation emerged at the DOP (δ-opioid) receptor. In the Dmt-containing cyclic pentapeptide series, the 2,4-difluorophenylalanine analogue (compound 11, Dmt-c[d-Lys-Phe-2,4-F-Phe-Asp]NH₂) demonstrated a DOP IC₅₀ of 11.2 ± 5.2 nM. In contrast, the 4-fluorophenylalanine analogue (compound 10) showed a DOP IC₅₀ of 168 ± 27.0 nM—a 15-fold difference. This transforms compound 11 into a mixed MOP/DOP/KOP agonist, whereas compound 10 retains relatively weak DOP engagement [1].

Opioid receptor selectivity DOP receptor Multi-receptor profiling

Hydrophobicity Modulation: 2,4-Difluoro-Phe Peptides Elute ~3 Minutes Earlier Than 4-Fluoro-Phe Counterparts by RP-HPLC

Reverse-phase HPLC retention times provide a direct measure of peptide hydrophobicity. In the Tyr-containing cyclic pentapeptide series, the 2,4-difluorophenylalanine-substituted analogue at position 4 (compound 5) eluted at tR = 11.4 min, compared to 14.5 min for the 4-fluorophenylalanine analogue (compound 4) and 17.3 min for the 4-trifluoromethylphenylalanine analogue (compound 6) [1]. The 3.1-minute and 5.9-minute reductions, respectively, indicate significantly lower hydrophobic character for the 2,4-F₂-Phe-containing peptide.

Peptide physicochemical properties HPLC retention Solubility optimization

Functional Calcium Mobilization Potency: 2,4-Difluoro-Phe Analogue Achieves Highest Combined MOP/KOP pEC₅₀ in Dmt Series

In a functional calcium mobilization assay at human recombinant opioid receptors, the Dmt-containing 2,4-difluorophenylalanine analogue (compound 11) exhibited the highest combined potency across MOP and KOP receptors in the series, with pEC₅₀ (MOP) = 8.78 (CL95%: 8.55–9.00) and pEC₅₀ (KOP) = 8.87 (CL95%: 8.74–9.00). The 4-fluorophenylalanine analogue (compound 10) gave pEC₅₀ (MOP) = 8.56 and pEC₅₀ (KOP) = 8.65 [1]. Compound 11 was also the only analogue to display measurable, albeit partial, agonism at the DOP receptor (pEC₅₀ = 8.06) [1].

Functional GPCR assay Calcium mobilization Opioid efficacy

Methyl Ester vs. Free Acid: LogP Enhancement of ~0.46 Units Improves Organic-Phase Handling for Solution-Phase Peptide Coupling

The methyl ester derivative (CAS 831191-82-3) displays a predicted LogP of 1.71, compared to 1.25 for the corresponding free acid, 2,4-difluoro-L-phenylalanine (CAS 31105-93-8), representing a ΔLogP of +0.46 . More critically, at physiological pH (7.4), the free acid exhibits a LogD of -1.33, indicating predominant ionization and poor organic-phase partitioning, while the methyl ester remains neutral and organic-soluble . This difference is essential for solution-phase amide bond formation where the carboxyl group must be activated.

Amino acid protecting group strategy LogP optimization Peptide coupling efficiency

Optimal Deployment Scenarios for Methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate in Research and Development Workflows


Design of High-Affinity Mixed MOP/DOP/KOP Opioid Peptide Ligands with CNS Penetration

Incorporating this compound as the 2,4-F₂-Phe residue at position 4 of cyclic endomorphin-2 analogues yields mixed opioid receptor agonists with sub-nanomolar MOP affinity (IC₅₀ = 0.49 nM) and nanomolar DOP affinity (IC₅₀ = 11.2 nM)—a pharmacological profile unattainable with 4-F-Phe or 4-CF₃-Phe [1]. The resulting peptide (Dmt-c[D-Lys-Phe-2,4-F-Phe-Asp]NH₂) demonstrated in vivo antinociceptive efficacy after intraperitoneal injection, confirming blood-brain barrier penetration [1]. Researchers pursuing multi-target opioid analgesics should select this specific building block as the Phe surrogate.

GPCR Structure-Activity Relationship (SAR) Studies Utilizing Fluorinated Phenylalanine Scanning

The 2,4-difluoro substitution pattern has been systematically compared against 4-F-Phe, 4-CF₃-Phe, and unsubstituted Phe in opioid receptor binding and functional assays, providing a benchmarked SAR dataset [1]. This compound serves as the immediate precursor for Fmoc-2,4-F₂-Phe-OH preparation (via ester hydrolysis) for Fmoc-SPPS, enabling systematic fluorinated phenylalanine scanning of peptide ligands across GPCR families [2].

CH/π Interaction Mechanistic Probes in Peptide-Receptor Recognition Studies

The 2,4-difluorophenylalanine residue has been employed as a molecular probe to dissect edge-to-face CH/π interactions between peptide ligands and their receptors. The fluorine at position 4 increases the acidity of ortho-hydrogens, reinforcing the CH/π interaction and enhancing biological activity, while the fluorine at position 2 provides an additional electronic perturbation for structure-activity correlation [3]. This dual-fluorine approach enables researchers to distinguish between hydrophobic and electronic contributions to receptor binding that are conflated with mono-fluorinated or non-fluorinated analogs [3].

Solution-Phase Peptide Fragment Synthesis Requiring Pre-Activated, Organic-Soluble Amino Acid Esters

With a LogP of ~1.71, this methyl ester is significantly more lipophilic than the free acid (LogP = 1.25, LogD pH 7.4 = -1.33) and remains non-ionizable across the full pH range, ensuring reliable organic-phase partitioning during extraction and chromatographic purification [2]. The compound is supplied at ≥95–98% purity with defined (S)-stereochemistry , making it suitable for direct use in solution-phase amide coupling without additional protection/deprotection steps. Procurement of the pre-formed methyl ester avoids the racemization risks and yield losses inherent in laboratory-scale esterification of 2,4-difluoro-L-phenylalanine.

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